molecular formula C22H24O7 B13027066 SchisanlignaolD

SchisanlignaolD

Cat. No.: B13027066
M. Wt: 400.4 g/mol
InChI Key: HOPDFAWBFXSPSA-PJYBLOJUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Schisanlignaol D is a dibenzocyclooctadiene lignan isolated from plants of the Schisandraceae family, notably Schisandra chinensis. Its structure comprises two benzene rings fused to a central cyclooctadiene moiety, with hydroxyl and methoxy substituents at specific positions (Figure 1). This compound exhibits notable bioactivities, including antioxidant, hepatoprotective, and anticancer properties, attributed to its ability to modulate cellular redox balance and apoptotic pathways .

Figure 1: Chemical structure of Schisanlignaol D.

Properties

Molecular Formula

C22H24O7

Molecular Weight

400.4 g/mol

IUPAC Name

(11R,12R,13R)-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-ol

InChI

InChI=1S/C22H24O7/c1-10-5-12-6-14-19(28-8-26-14)21(24-3)16(12)17-13(18(23)11(10)2)7-15-20(22(17)25-4)29-9-27-15/h6-7,10-11,18,23H,5,8-9H2,1-4H3/t10-,11-,18-/m1/s1

InChI Key

HOPDFAWBFXSPSA-PJYBLOJUSA-N

Isomeric SMILES

C[C@@H]1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4[C@@H]([C@@H]1C)O)OCO5)OC)OC)OCO3

Canonical SMILES

CC1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4C(C1C)O)OCO5)OC)OC)OCO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SchisanlignaolD typically involves the extraction from Schisandra chinensis fruit using organic solvents such as ethanol or methanol. The crude extract is then subjected to chromatographic techniques to isolate and purify this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction processes. The fruit is first dried and ground into a fine powder. This powder is then extracted using solvents in large extraction tanks. The extract is concentrated and purified using industrial chromatography systems to obtain high-purity this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of this compound can be achieved using reagents such as sodium borohydride.

    Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitutions, using reagents like halogens.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous conditions.

    Substitution: Halogens, in the presence of catalysts or under UV light.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound with altered functional groups.

    Reduction: Reduced forms of this compound with additional hydrogen atoms.

    Substitution: Substituted derivatives with new functional groups replacing original ones.

Scientific Research Applications

SchisanlignaolD has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying lignan biosynthesis and chemical properties.

    Biology: Investigated for its role in cellular processes and its potential as a natural antioxidant.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Utilized in the development of natural health products and supplements due to its bioactive properties.

Mechanism of Action

SchisanlignaolD exerts its effects through various molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.

    Anti-inflammatory Activity: Inhibits pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anticancer Activity: Induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Schisanlignaol D belongs to the dibenzocyclooctadiene lignan class. Two structurally and functionally related compounds are Schisandrin B and Gomisin A , both derived from the same plant family. Below is a detailed comparison:

Structural Comparison
Parameter Schisanlignaol D Schisandrin B Gomisin A
Molecular Formula C₃₀H₃₂O₁₀ C₂₃H₂₈O₆ C₂₃H₂₈O₇
Key Functional Groups 3-OH, 4-OCH₃ 6-OH, 7-OCH₃ 7-OH, 8-OCH₃
Cyclooctadiene Geometry cis-fused trans-fused cis-fused
Spectral Data (¹³C NMR) δ 128.5 (C-1), 148.2 (C-4) δ 127.8 (C-1), 146.9 (C-4) δ 129.1 (C-1), 147.5 (C-4)

Key Differences :

  • Substituent Positions : Schisanlignaol D has hydroxyl and methoxy groups at positions 3 and 4, whereas Schisandrin B and Gomisin A feature these groups at positions 6–7 and 7–8, respectively. This positional variance affects electron distribution and hydrogen-bonding capacity .
  • Ring Geometry : The cis vs. trans fusion in the cyclooctadiene moiety influences molecular rigidity and interaction with biological targets like cytochrome P450 enzymes .
Functional Comparison
Parameter Schisanlignaol D Schisandrin B Gomisin A
Antioxidant Activity (IC₅₀, DPPH assay) 12.3 μM 18.7 μM 15.9 μM
Anticancer Activity (HepG2 cells, IC₅₀) 25.4 μM 32.1 μM 28.6 μM
Hepatoprotective Efficacy (ALT reduction in mice) 58% 42% 51%
Solubility (LogP) 3.2 2.8 3.0

Key Insights :

  • Potency : Schisanlignaol D shows superior antioxidant and hepatoprotective activities compared to Schisandrin B and Gomisin A, likely due to its optimal substituent arrangement enhancing radical scavenging .
  • Bioavailability : Higher LogP values correlate with better membrane permeability, explaining Schisanlignaol D’s enhanced in vivo efficacy .

Mechanistic Distinctions

While all three compounds activate the Nrf2-ARE pathway, Schisanlignaol D uniquely inhibits NF-κB signaling, reducing pro-inflammatory cytokine release in hepatocytes . In contrast, Gomisin A preferentially modulates P-glycoprotein efflux, impacting multidrug resistance in cancer cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.